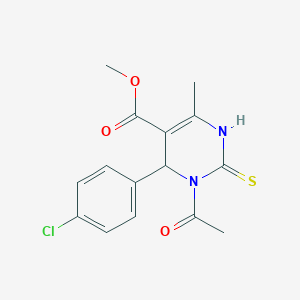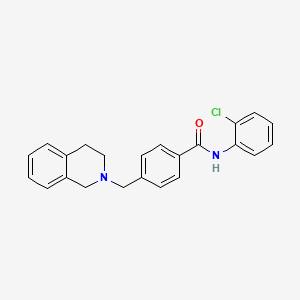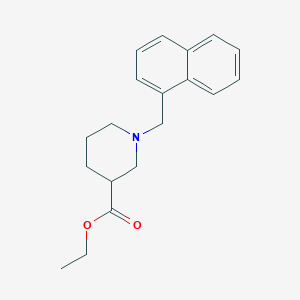![molecular formula C14H20N2O3 B5122559 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol](/img/structure/B5122559.png)
2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol, also known as CN2097, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CN2097 is a small molecule that has been studied for its ability to modulate protein-protein interactions, making it a promising candidate for drug development.
Mechanism of Action
2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol works by binding to specific protein targets, disrupting protein-protein interactions that are critical for cellular processes. By inhibiting these interactions, 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol can modulate cell signaling pathways and affect cellular processes such as proliferation, migration, and survival. The exact mechanism of action of 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol is still being studied, but it is believed to involve the disruption of protein-protein interactions between specific domains of target proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol have been studied extensively in vitro and in vivo. In cancer research, 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol has been shown to inhibit the growth and metastasis of cancer cells by modulating cell signaling pathways. In inflammation research, 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. Finally, in infectious disease research, 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol has been shown to inhibit the replication of several viruses by disrupting protein-protein interactions critical for viral replication.
Advantages and Limitations for Lab Experiments
One advantage of 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol is its ability to modulate specific protein-protein interactions, making it a promising candidate for drug development. Additionally, 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol has been shown to be effective in several areas of research, including cancer, inflammation, and infectious diseases. However, one limitation of 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol is its relatively low potency compared to other small molecule inhibitors, which may limit its effectiveness in certain applications. Additionally, the exact mechanism of action of 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol is still being studied, which may limit its use in certain research applications.
Future Directions
There are several future directions for research involving 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol. One area of research is the development of more potent analogs of 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol that can be used in drug development. Additionally, the exact mechanism of action of 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol is still being studied, and further research in this area may lead to a better understanding of its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol in human clinical trials, which will be critical for its development as a therapeutic agent.
Synthesis Methods
The synthesis of 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol involves several steps, starting with the reaction of 2-chloro-4-nitrophenol with cyclopropylmethylamine. This is followed by a series of reactions involving various reagents, resulting in the formation of 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol. The synthesis of 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol has been described in detail in several scientific publications, and the compound is commercially available for research purposes.
Scientific Research Applications
2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and infectious diseases. In cancer research, 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol has been shown to inhibit the growth and metastasis of cancer cells by targeting specific protein-protein interactions. Inflammation is another area of research where 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol has shown promise, as it has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. Finally, 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol has also been studied for its potential as an antiviral agent, as it has been shown to inhibit the replication of several viruses, including influenza and dengue.
properties
IUPAC Name |
2-[[cyclopropylmethyl(propyl)amino]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-2-7-15(9-11-3-4-11)10-12-8-13(16(18)19)5-6-14(12)17/h5-6,8,11,17H,2-4,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGQLUZRQHURJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[Cyclopropylmethyl(propyl)amino]methyl]-4-nitrophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5122484.png)

![1-[3-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)propyl]-4-piperidinol](/img/structure/B5122501.png)
amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5122513.png)
![2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5122522.png)
![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-fluorophenyl)urea](/img/structure/B5122526.png)
![diethyl 5-{[4-(4-chlorophenoxy)butanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5122529.png)



![2-chloro-6-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5122549.png)
![3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5122560.png)

